

Thermodynamic Properties and Experimental Workflows of 2-Chlorophenyl Cyclohexyl Ketone

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Compound of Interest

Compound Name:	2-Chlorophenyl cyclohexyl ketone
CAS No.:	58139-10-9
Cat. No.:	B1612742

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Target Audience: Researchers, analytical chemists, and drug development professionals.

Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Chemical Identity

2-Chlorophenyl cyclohexyl ketone (CAS: 58139-10-9) is a sterically hindered arylcyclohexyl ketone that functions as a critical intermediate in the synthesis of complex pharmaceuticals and arylcyclohexylamine derivatives. Because it serves as a foundational building block in multi-step syntheses, understanding its thermodynamic behavior is non-negotiable for optimizing reaction temperatures, designing distillation protocols, and ensuring long-term storage stability. At standard temperature and pressure, the compound presents as a colorless oil[1].

Quantitative Thermodynamic Profile

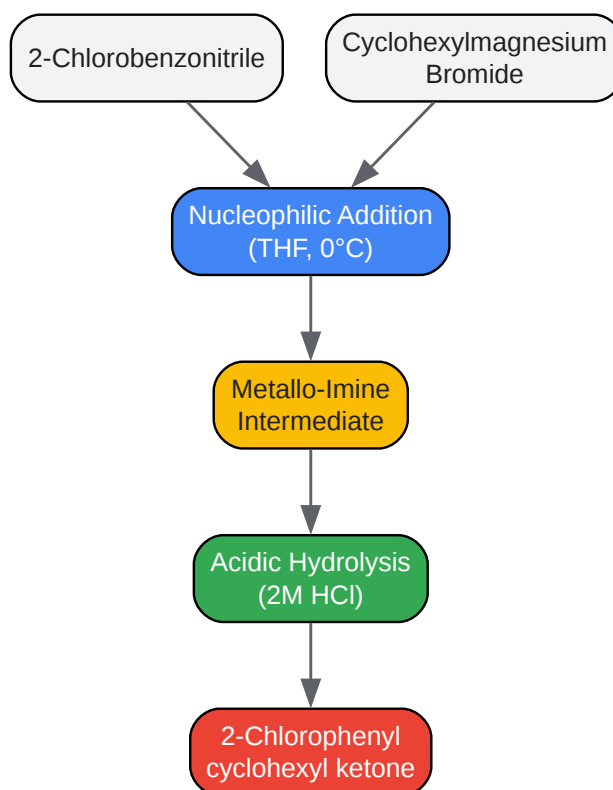
The following table summarizes the baseline thermodynamic and physical constants required for process chemistry scaling.

Property	Value	Method / Condition
CAS Number	58139-10-9	Standard Registry[1]
Molecular Formula	C ₁₃ H ₁₅ ClO	Elemental Analysis[1]
Molecular Weight	222.71 g/mol	Calculated[2]
Physical State (20 °C)	Colorless oil	Visual / Organoleptic[1]
Boiling Point	~174 °C	Standard Pressure[3]
Storage Temperature	2-8 °C	Inert atmosphere recommended[2]

Causality Insight: The relatively high boiling point (174 °C) is driven by the significant molecular weight and the dipole-dipole interactions of the ketone carbonyl group[3]. However, the steric bulk of the adjacent cyclohexyl and 2-chlorophenyl rings prevents the highly ordered crystal lattice formation required for solidification at room temperature, explaining its state as an oil[1].

Mechanistic Synthesis & Reaction Thermodynamics

The synthesis of **2-Chlorophenyl cyclohexyl ketone** is typically achieved via a nucleophilic Grignard addition. The thermodynamic driving force of this reaction is the formation of a highly stable ketone following the acidic hydrolysis of a high-energy metallo-imine intermediate.



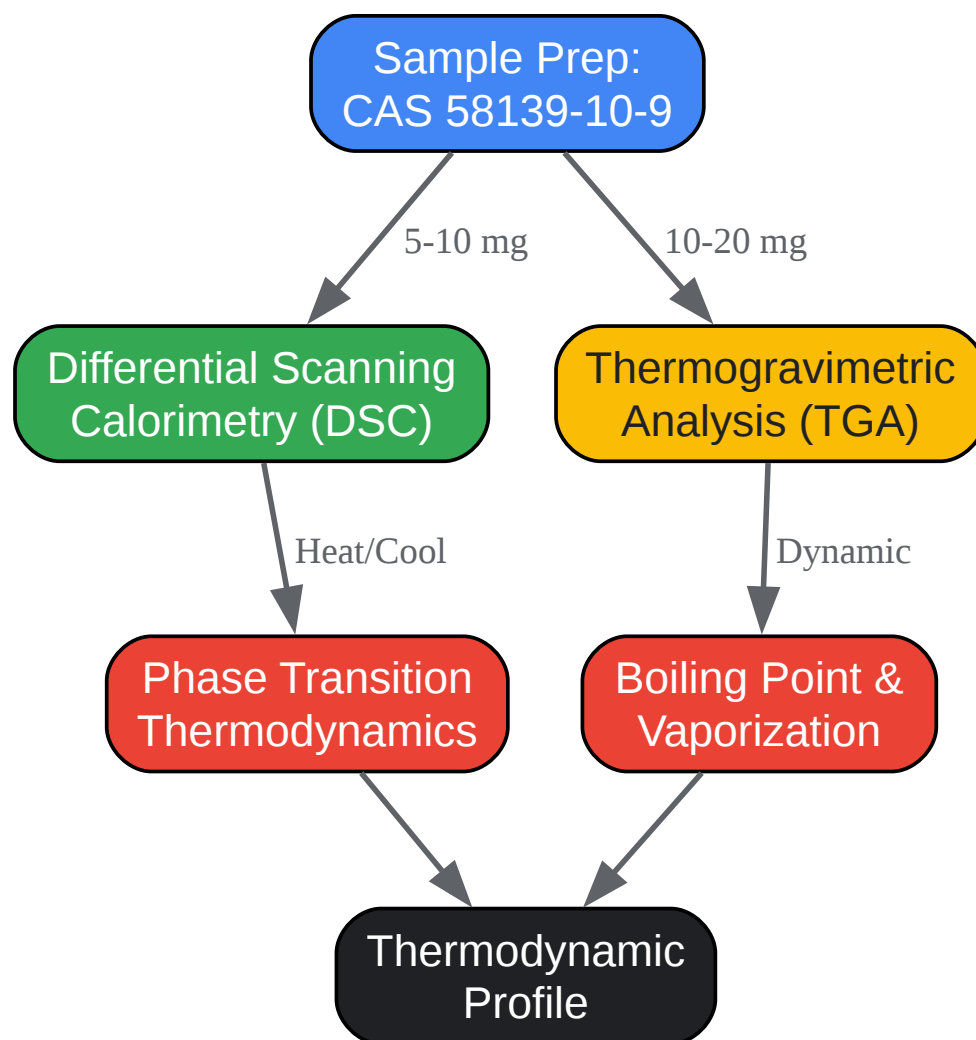
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Caption: Grignard-based synthetic pathway for **2-Chlorophenyl cyclohexyl ketone**.

Causality Insight: The Grignard addition is highly exothermic. Maintaining the initial reaction at 0 °C is not merely procedural; it thermodynamically favors the 1,2-addition over potential side reactions. By keeping the kinetic energy of the system below the activation energy threshold of competing pathways, the yield of the target imine intermediate is maximized.

Experimental Protocols for Thermodynamic Characterization

To empirically validate the thermodynamic properties (such as the specific heat capacity, C_p , and boiling point) of **2-Chlorophenyl cyclohexyl ketone**, researchers must employ rigorously controlled thermal analysis workflows.



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Caption: Workflow for thermodynamic characterization using DSC and TGA.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the specific heat capacity (C_p) and verify the absence of polymorph transitions in the sub-ambient range.

- Calibration (Self-Validation): Run a high-purity sapphire standard and an empty aluminum pan blank to establish a baseline. This ensures that any instrumental endothermic/exothermic drift is mathematically subtracted, validating the instrument's thermal resistance.

- Sample Preparation: Accurately weigh 5.0 - 10.0 mg of the colorless oil^[1] into a hermetically sealed aluminum pan.
 - Causality Insight: The hermetic seal is critical. If the sample volatilizes during heating, the endothermic heat of vaporization will overlap with the heat capacity measurements, artificially skewing the thermodynamic profile.
- Thermal Cycling: Equilibrate at -50 °C. Ramp the temperature at 10 °C/min to 50 °C under a dry nitrogen purge (50 mL/min).
- Data Analysis: Integrate the heat flow curve to calculate Cp. The absence of sharp endothermic peaks confirms the compound remains a stable oil within this operational range.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Precisely map the boiling point and thermal decomposition onset.

- Baseline Establishment: Tare a platinum pan.
 - Causality Insight: Platinum is chosen over standard alumina to maximize thermal conductivity. This eliminates temperature gradients, ensuring the sample temperature exactly matches the furnace thermocouple reading.
- Loading: Load 15.0 mg of **2-Chlorophenyl cyclohexyl ketone**.
- Dynamic Heating: Heat from 25 °C to 300 °C at a rate of 5 °C/min under a nitrogen atmosphere.
- Derivative Thermogravimetry (DTG): Plot the first derivative of the weight loss curve. The peak maximum of the DTG curve correlates with the maximum rate of vaporization, empirically confirming the boiling point near 174 °C^[3].

Applications in Drug Development

In medicinal chemistry, the thermodynamic stability of **2-Chlorophenyl cyclohexyl ketone** is heavily leveraged during high-temperature amination reactions. When synthesizing complex arylcyclohexylamines, the ketone must withstand elevated temperatures without undergoing retro-aldol-type cleavages or thermal degradation. The strict storage recommendation of 2-8

°C[2] is implemented to minimize slow oxidative degradation of the cyclohexyl ring or photo-induced halogen cleavage over extended periods, preserving the 97% purity standard required for pharmaceutical intermediates[1].

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Sources

- [1. 2-chlorophenyl cyclohexyl ketone | 58139-10-9 \[sigmaaldrich.com\]](#)
- [2. vibrantpharma.com \[vibrantpharma.com\]](#)
- [3. 58139-10-9 2-CHLOROPHENYL CYCLOHEXYL KETONE \[casget.com\]](#)
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